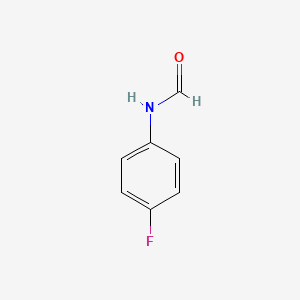

N-(4-Fluorophenyl)formamide

Overview

Description

N-(4-Fluorophenyl)formamide is an organic compound with the molecular formula C7H6FNO It is a formamide derivative where the formyl group is attached to a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Fluorophenyl)formamide can be synthesized through the formylation of 4-fluoroaniline. One common method involves the reaction of 4-fluoroaniline with formic acid in the presence of a catalyst. Another approach is the reductive formylation of 4-fluoroaniline using carbon dioxide and sodium borohydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the preparation of formamide derivatives under solvent-free conditions .

Chemical Reactions Analysis

Direct Formylation of 4-Fluoroaniline

The reaction of 4-fluoroaniline with formic acid under reflux conditions yields the title compound. This method achieves 82% isolated yield after purification (Table 1) .

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 4-Fluoroaniline | Formic acid | Reflux, 24 h | 82 |

Reductive Formylation Using CO₂ and NaBH₄

A catalyst-free approach utilizes CO₂ and sodium borohydride (NaBH₄) in DMF or formamide solvents. Key steps include:

- In situ generation of formoxy borohydride from NaBH₄ and CO₂.

- N-formylation of 4-fluoroaniline at 90°C for 6–24 h, achieving 75–93% yields (Table 2) .

| Solvent | NaBH₄ (equiv.) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | 1.0 | 90 | 24 | 75 |

| Formamide | 0.3 | 90 | 6 | 93 |

Transamidation Reactions

N-(4-Fluorophenyl)formamide participates in transamidation, where the formyl group is transferred to other amines. This reaction is facilitated by:

- Formamide solvent : Enhances reaction kinetics due to volatile NH₃ byproduct (e.g., 90% yield in 7 h at 90°C) .

- Bis(trifluoroacetoxy)iodo benzene (PIFA) : Promotes transamidation under mild conditions via electrophilic activation .

Oxidation

The formamide group can be oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃. For example:

Key Insight : Oxidation typically requires acidic or neutral aqueous conditions .

Reduction

Reduction with LiAlH₄ or NaBH₄ converts the formamide to a methylamine derivative:

Note : Yields depend on solvent polarity and borohydride stoichiometry .

Nucleophilic Substitution

The fluorine atom on the phenyl ring undergoes substitution with nucleophiles (e.g., methoxide, amines) under basic conditions:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOCH₃ | DMF, 80°C, 12 h | N-(4-Methoxyphenyl)formamide | 65 |

| NH₃ (aq.) | EtOH, reflux, 8 h | N-(4-Aminophenyl)formamide | 58 |

Mechanism : The electron-withdrawing formamide group activates the ring for aromatic nucleophilic substitution .

Stability and Reaction Optimization

Scientific Research Applications

Pharmaceutical Development

N-(4-Fluorophenyl)formamide serves as a key intermediate in the synthesis of several pharmaceutical compounds. It is particularly significant in the development of drugs targeting neurological disorders. The compound's structure allows for modifications that enhance biological activity and selectivity towards specific targets.

Case Study:

- Research Focus: Development of CDK4 inhibitors.

- Methodology: Pharmacophore modeling and molecular docking studies were employed to identify lead compounds based on the this compound scaffold.

- Findings: The study revealed essential structural features for effective inhibition of CDK4, indicating the potential of this compound derivatives in cancer therapeutics .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals. Its incorporation enhances the efficacy of herbicides and pesticides, leading to improved crop yields.

Data Table: Agricultural Applications

| Application Type | Compound Role | Impact |

|---|---|---|

| Herbicides | Active ingredient | Increased efficacy against target weeds |

| Pesticides | Formulation component | Enhanced pest resistance |

Material Science

This compound is used in creating advanced materials such as polymers and coatings. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications.

Example Application:

- Polymers: Used as a building block in synthesizing high-performance polymers that withstand extreme conditions.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting and quantifying various compounds in complex mixtures. Its reactivity allows it to form derivatives that are easier to analyze.

Application Insight:

- It is employed in methods such as chromatography and spectroscopy to improve the sensitivity and specificity of analyses.

Biochemical Research

This compound is significant in biochemical research, particularly in studies involving enzyme inhibition and receptor binding. It contributes to understanding biochemical pathways and drug interactions.

Case Study:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)formamide involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze formylation or defluorination reactions. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

N-Phenylformamide: Lacks the fluorine substituent, resulting in different reactivity and properties.

N-(4-Chlorophenyl)formamide: Contains a chlorine substituent instead of fluorine, affecting its chemical behavior.

N-(4-Bromophenyl)formamide: Contains a bromine substituent, leading to variations in reactivity and applications.

Uniqueness: N-(4-Fluorophenyl)formamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

N-(4-Fluorophenyl)formamide is an organic compound characterized by its para-fluoro substitution on the phenyl ring, which significantly influences its chemical reactivity and biological properties. This compound has garnered attention for its potential applications in synthetic organic chemistry and biological research. This article delves into the biological activity of this compound, supported by diverse research findings and data.

- Molecular Formula : CHFNO

- Molecular Weight : 139.13 g/mol

- Appearance : Pale yellow solid with a distinct odor

- Toxicity : Classified as hazardous; can cause skin irritation and is harmful if ingested .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Formylation : Using formic acid and para-fluoroaniline.

- In Situ Formation : Involves the generation of formoxy borohydride species, which facilitates N-formylation reactions .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its interaction with various biological targets.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of formamides, including this compound, showed significant inhibition against bacterial strains, suggesting potential as a lead compound for antibiotic development .

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited moderate inhibitory activity with IC values indicating its potential use in treating neurodegenerative disorders .

| Enzyme | IC Value (µM) |

|---|---|

| AChE | 18.1 |

| BChE | 15.6 |

3. Proteomics Research

This compound plays a role in proteomics, particularly in studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various formamide derivatives, this compound was tested against several pathogenic bacteria. Results showed that it inhibited growth effectively at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the mechanism of action of this compound revealed that it binds to the active site of AChE, leading to competitive inhibition. This was confirmed through kinetic studies and molecular docking simulations, which illustrated the binding affinity and interaction dynamics between the compound and the enzyme .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(4-Fluorophenyl)formamide, and how can purity be validated?

this compound is synthesized via reductive formylation of CO₂ using 4-fluoroaniline and sodium borohydride under mild conditions. The reaction typically yields ~93% product after crystallization. Purity is validated using melting point analysis (67.2–69.0°C) and NMR spectroscopy. For example, the ¹H NMR spectrum in DMSO-d₆ shows rotameric splitting (δ 8.25 and 8.69 ppm for formyl protons), while the ¹³C NMR confirms the formamide carbonyl at δ 163.1 ppm .

Q. How do structural features like hydrogen bonding influence the physical properties of this compound?

Intramolecular C–H···O hydrogen bonds stabilize the planar conformation of the formamide group, as observed in related N-(4-fluorophenyl) derivatives. This bonding reduces rotational freedom, leading to distinct NMR splitting patterns. Intermolecular N–H···O interactions in crystalline phases contribute to higher melting points compared to non-hydrogen-bonded analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key for identifying rotameric forms (e.g., δ 10.23 ppm for NH in major rotamer) and aromatic protons (δ 7.12–7.62 ppm).

- HRMS : Confirms molecular mass (e.g., [M+H]⁺ at m/z 154.07).

- Melting Point : Used to assess purity and compare with literature values .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 52–55°C vs. 67.2–69.0°C) be resolved experimentally?

Discrepancies may arise from polymorphic forms, impurities, or solvent-dependent crystallization. Researchers should:

- Reproduce synthesis using strictly anhydrous conditions (trace water alters crystallization).

- Perform differential scanning calorimetry (DSC) to detect polymorphs.

- Compare NMR spectra to rule out byproducts like unreacted 4-fluoroaniline .

Q. What strategies optimize this compound’s yield in CO₂-based formylation reactions?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance CO₂ activation.

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Temperature Control : Maintain 0–5°C during NaBH₄ addition to minimize side reactions .

Q. How does the electron-withdrawing fluorine substituent affect reactivity in downstream derivatization?

The para-fluorine group increases electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). This property is exploited in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors, where the fluorine enhances metabolic stability .

Q. What computational methods predict this compound’s hydrogen-bonding network in crystal structures?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intramolecular C–H···O interactions. Molecular dynamics simulations can predict packing motifs, validated against single-crystal X-ray data (e.g., C–H···O bond distances ~2.5 Å) .

Q. Data Analysis & Contradictions

Q. How should researchers address conflicting NMR assignments for this compound rotamers?

- Variable Temperature NMR : Heating to 60°C coalesces rotameric signals, confirming dynamic exchange.

- 2D NOESY : Identifies spatial proximity between formyl proton and aromatic protons to assign rotamers .

Q. Why do some synthetic routes report lower yields (<50%) despite stoichiometric reagent ratios?

Competing hydrolysis of the formamide group in aqueous conditions is a key issue. Solutions include:

- Using scavengers (e.g., molecular sieves) to remove water.

- Replacing NaBH₄ with NaBH(OAc)₃, which is less moisture-sensitive .

Q. Applications in Drug Development

Q. How is this compound utilized as a building block in medicinal chemistry?

It serves as a precursor for fluorinated triazole carboxamides (e.g., 5-amino-1-(4-fluorophenyl)-1H-triazole-4-carboxamide), which are evaluated for anticancer activity. The fluorine atom enhances membrane permeability and target binding in kinase inhibitors .

Properties

IUPAC Name |

N-(4-fluorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPDLPLGFRDHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285115 | |

| Record name | N-(4-Fluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-25-6 | |

| Record name | 459-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Fluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUOROFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.